molecular formula C7H7ClO3 B1209190 2-Chloro-6-(hydroxymethyl)benzene-1,4-diol

2-Chloro-6-(hydroxymethyl)benzene-1,4-diol

Cat. No.: B1209190
M. Wt: 174.58 g/mol
InChI Key: GUIGFYWMQAYTBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chlorogentisyl alcohol is a chemical compound known for its potent inhibitory effects on E. coli β-glucuronidase. It has shown significant antiproliferative activity and potential for research in anti-cancer and anti-inflammatory therapies .

Chemical Reactions Analysis

3-Chlorogentisyl alcohol undergoes several types of chemical reactions:

    Oxidation: This reaction can be facilitated using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation reactions can introduce or replace halogen atoms in the compound.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

3-Chlorogentisyl alcohol exerts its effects primarily through the inhibition of E. coli β-glucuronidase. The compound binds to the enzyme, reducing its activity and thereby affecting various biological processes. This inhibition can lead to antiproliferative effects, making it a potential candidate for anti-cancer and anti-inflammatory therapies .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H7ClO3

Molecular Weight

174.58 g/mol

IUPAC Name

2-chloro-6-(hydroxymethyl)benzene-1,4-diol

InChI

InChI=1S/C7H7ClO3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2,9-11H,3H2

InChI Key

GUIGFYWMQAYTBT-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1CO)O)Cl)O

Canonical SMILES

C1=C(C=C(C(=C1CO)O)Cl)O

Synonyms

3-chloro-2,5-dihydroxybenzyl alcohol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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